2-Chloro-N-(4-hydroxyphenyl)benzamide
Overview
Description
2-Chloro-N-(4-hydroxyphenyl)benzamide: is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-hydroxyphenyl group and the benzene ring is chlorinated at the 2-position
Scientific Research Applications
2-Chloro-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
The safety information for 2-Chloro-N-(4-hydroxyphenyl)benzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-hydroxyphenyl)benzamide typically involves the following steps:
Chlorination of Benzamide: Benzamide is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling with 4-Hydroxyaniline: The chlorinated benzamide is then coupled with 4-hydroxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-hydroxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxyl and amide groups allows for hydrogen bonding interactions, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Chloro-N-(2-hydroxyphenyl)benzamide
- 4-Chloro-N-(4-hydroxyphenyl)ethylbenzamide
- 2-Chloro-N-(4-methoxyphenyl)benzamide
Comparison: 2-Chloro-N-(4-hydroxyphenyl)benzamide is unique due to the specific positioning of the hydroxyl and chlorine groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMCHGHFRPBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343113 | |
Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35607-02-4 | |
Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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